2-(2,3-Difluorobenzoyl)-3-methylpyridine
Overview
Description
“2,3-Difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClF2O . It has an average mass of 176.548 Da and a monoisotopic mass of 175.984055 Da .
Synthesis Analysis
While specific synthesis methods for “2-(2,3-Difluorobenzoyl)-3-methylpyridine” are not available, a related compound, difluorobenzenes, can be prepared through the thermal decomposition of various haloaniline fluoroborate salts .Molecular Structure Analysis
The molecular structure of “2,3-Difluorobenzoyl chloride” consists of a benzoyl group attached to a chloride atom, with two fluorine atoms attached to the benzene ring .Physical And Chemical Properties Analysis
“2,3-Difluorobenzoyl chloride” is a clear, colorless liquid with a density of 1.423 g/mL at 25 °C (lit.) and a boiling point of 85-87 °C/14 mmHg (lit.) . Its refractive index is n20/D 1.5143 (lit.) .Scientific Research Applications
Luminescence Properties and Crystal Structures
- Lanthanide Ternary Complexes: 2,4-difluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine, which are structurally similar to 2-(2,3-difluorobenzoyl)-3-methylpyridine, have been used to construct lanthanide ternary complexes. These complexes exhibit luminescence properties and have unique crystal structures, as explored in a study by Du, Ren, and Zhang (2020) in "Thermochimica Acta" (Du, Ren, & Zhang, 2020).
Interaction with Metal Ions
- Hydrodesulfurization and Hydrodenitrogenation: Research on hydrodesulfurization and hydrodenitrogenation has investigated molecules like 2-methylpyridine, which shares a similar pyridine structure with 2-(2,3-difluorobenzoyl)-3-methylpyridine. Studies by Egorova and Prins (2004, 2006) in "Journal of Catalysis" have shown how such molecules interact with metal ions (Egorova & Prins, 2004); (Egorova & Prins, 2006).
Supramolecular Chemistry
- Molecular Structure Analysis: Analogs of 2-(2,3-difluorobenzoyl)-3-methylpyridine have been studied for their molecular structure and properties. For instance, a novel phthalide derivative's structure was analyzed using X-ray diffraction and DFT calculations, as reported by Yılmaz et al. (2020) in "Journal of Molecular Structure" (Yılmaz et al., 2020).
Organic Acid–Base Salts and Supramolecular Associations
- Supramolecular Structures: The construction of organic acid-base salts from compounds like 2-amino-6-methylpyridine has been studied for their supramolecular architectures. Thanigaimani et al. (2015) in "Molecular Crystals and Liquid Crystals" have explored such structures (Thanigaimani et al., 2015).
Polymerism and Phase Transitions
- Polymorphism and Phase Transitions: Research on polymorphism and phase transitions in compounds like 2-(2,4-dinitrobenzyl)-3-methylpyridine, closely related to the compound of interest, has been conducted using solid-state NMR and other techniques, as found in a study by Schmidt et al. (1999) in "Journal of the American Chemical Society" (Schmidt et al., 1999).
Safety And Hazards
properties
IUPAC Name |
(2,3-difluorophenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-4-3-7-16-12(8)13(17)9-5-2-6-10(14)11(9)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMHLWRCDRIMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C(=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluorobenzoyl)-3-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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